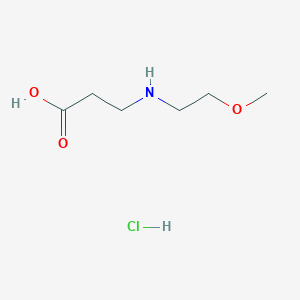
5-Methylquinoline-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinoline-8-carbaldehyde is a quinoline derivative characterized by a methyl group at the 5th position and an aldehyde group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 5-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 5th position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-Methylquinoline-8-carboxylic acid.
Reduction: 5-Methylquinoline-8-methanol.
Substitution: 5-Nitro-5-methylquinoline-8-carbaldehyde.
Applications De Recherche Scientifique
5-Methylquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in anticancer and antimalarial research.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methylquinoline-8-carbaldehyde largely depends on its interaction with biological targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins .
Comparaison Avec Des Composés Similaires
Quinoline-8-carbaldehyde: Lacks the methyl group at the 5th position.
5-Methylquinoline: Lacks the aldehyde group at the 8th position.
8-Methylquinoline-5-carbaldehyde: Has the methyl and aldehyde groups at different positions.
Uniqueness: 5-Methylquinoline-8-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .
Propriétés
IUPAC Name |
5-methylquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISAOONWMBGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2996957.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)



![2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2996966.png)
![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)
![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2996968.png)
![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/new.no-structure.jpg)

![(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2996975.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
